1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole
Overview
Description
1-{[4-(Trifluoromethyl)benzyl]oxy}-1H-imidazole is a compound that features a trifluoromethyl group attached to a benzyl ether, which is further connected to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and metabolic resistance . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole typically involves several steps:
Formation of the Benzyl Ether: The initial step involves the preparation of 4-(trifluoromethyl)benzyl bromide, which can be synthesized through the bromination of 4-(trifluoromethyl)toluene.
Nucleophilic Substitution: The benzyl bromide is then reacted with imidazole in the presence of a base, such as potassium carbonate, to form the desired benzyl ether.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-{[4-(Trifluoromethyl)benzyl]oxy}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the benzyl ether group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[4-(Trifluoromethyl)benzyl]oxy}-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by increasing its lipophilicity and metabolic stability . This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{[4-(Trifluoromethyl)benzyl]oxy}-1H-imidazole can be compared with other trifluoromethyl-containing compounds, such as:
4-(Trifluoromethyl)benzyl bromide: Used as an intermediate in the synthesis of various compounds.
Elexacaftor: A drug containing a trifluoromethyl group, used in the treatment of cystic fibrosis.
Fluoxetine: An antidepressant that features a trifluoromethyl group, enhancing its pharmacological properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoromethyl group with the versatility of the imidazole ring, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methoxy]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-3-1-9(2-4-10)7-17-16-6-5-15-8-16/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMMGGCKMTANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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